

# spectral data analysis and interpretation for 1-Benzyl-4-iodopiperidine

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## Compound of Interest

Compound Name: *1-Benzyl-4-iodopiperidine*

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An In-Depth Guide to the Spectral Data Analysis and Interpretation of **1-Benzyl-4-iodopiperidine**

## A Senior Application Scientist's Comparative Guide for Researchers

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of intermediates is paramount to ensuring the integrity of a final active pharmaceutical ingredient (API). **1-Benzyl-4-iodopiperidine** is a key building block, valued for the versatility of its piperidine core and the reactive iodine substituent, which is amenable to a variety of cross-coupling reactions.<sup>[1]</sup> This guide provides a comprehensive analysis of the spectral data of **1-Benzyl-4-iodopiperidine**, offering a comparative perspective against structurally related analogs to enhance the confidence of researchers in their analytical interpretations.

The structural elucidation of a molecule like **1-Benzyl-4-iodopiperidine** relies on the synergistic application of several analytical techniques. Here, we delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining the causality behind the observed spectral features and providing a framework for robust characterization.

# Molecular Structure and Key Spectroscopic Features

Before dissecting the individual spectra, it is crucial to understand the molecular structure of **1-Benzyl-4-Iodopiperidine** and the expected spectroscopic fingerprints of its constituent functional groups.

Caption: Molecular structure of **1-Benzyl-4-Iodopiperidine**.

## <sup>1</sup>H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For **1-Benzyl-4-Iodopiperidine**, the spectrum can be divided into three key regions: the aromatic region (benzyl group protons), the benzylic methylene protons, and the piperidine ring protons.

Interpretation of the <sup>1</sup>H NMR Spectrum:

- Aromatic Protons ( $\delta$  7.2-7.4 ppm): The five protons on the phenyl ring of the benzyl group typically appear as a multiplet in this region. Their exact chemical shift and multiplicity can vary depending on the solvent and concentration.
- Benzylic Protons ( $\delta$  ~3.7 ppm): The two protons of the methylene group (N-CH<sub>2</sub>-Ph) are chemically equivalent and appear as a singlet.[1] Their proximity to the electron-withdrawing phenyl group and the nitrogen atom shifts them downfield.
- Piperidine Protons ( $\delta$  2.5-3.1 ppm): The protons on the piperidine ring exhibit a more complex pattern due to their diastereotopic nature and spin-spin coupling.[1]
  - H4 (methine proton): The proton attached to the same carbon as the iodine atom (C4) is expected to be the most downfield of the piperidine protons due to the deshielding effect of the electronegative iodine. It will likely appear as a multiplet.
  - H2/H6 (axial and equatorial): The four protons on the carbons adjacent to the nitrogen (C2 and C6) are diastereotopic. They will appear as distinct multiplets, with the axial protons typically resonating at a slightly higher field (more shielded) than the equatorial protons.

- H3/H5 (axial and equatorial): Similarly, the four protons on C3 and C5 are also diastereotopic and will present as complex multiplets.

Comparative  $^1\text{H}$  NMR Data:

Compound	Aromatic H (ppm)	N-CH <sub>2</sub> (ppm)	Piperidine H (ppm)	Source
1-Benzyl-4- Iodopiperidine	~7.2-7.4	~3.7	~2.5-3.1	[1]
1- Benzylpiperidine	7.2-7.4	~3.5	1.4-2.4	[2]
1-Benzyl-4- piperidone	7.2-7.4	~3.6	2.4-2.8	[3][4]

The presence of the iodine atom at the 4-position in **1-Benzyl-4-Iodopiperidine** causes a noticeable downfield shift of the piperidine protons compared to 1-benzylpiperidine, a direct consequence of its electron-withdrawing inductive effect.

## $^{13}\text{C}$ NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. While direct experimental data for **1-Benzyl-4-Iodopiperidine** is not readily available in the provided search results, a predicted spectrum can be inferred from data for analogous compounds.

Predicted  $^{13}\text{C}$  NMR Chemical Shifts:

- Aromatic Carbons ( $\delta$  127-138 ppm): The carbons of the phenyl ring will appear in this region. The quaternary carbon attached to the methylene group will be at the lower field end of this range.
- Benzylic Carbon (N-CH<sub>2</sub>-Ph,  $\delta$  ~63 ppm): This carbon is expected around 63 ppm, similar to other N-benzylpiperidine derivatives.[2]
- Piperidine Carbons (C2/C6,  $\delta$  ~54 ppm): The carbons adjacent to the nitrogen are shifted downfield due to the electronegativity of the nitrogen atom.

- Piperidine Carbons (C3/C5,  $\delta$  ~30-40 ppm): These carbons are in a more alkane-like environment.
- Piperidine Carbon (C4,  $\delta$  ~10 to 20 ppm): The carbon bearing the iodine atom (C-I) will be significantly shielded (shifted upfield) due to the "heavy atom effect" of iodine. For comparison, the C-I peak in Benzyl 4-iodopiperidine-1-carboxylate is at approximately -10 ppm.[5]

Comparative  $^{13}\text{C}$  NMR Data:

Compound	Aromatic C (ppm)	N-CH <sub>2</sub> (ppm)	C4 (ppm)	Piperidine C (other) (ppm)	Source
1-Benzyl-4-iodopiperidine (Predicted)	127-138	~63	~10 to 20	~30-54	[2][5]
1-Benzylpiperidine	126-138	64.0	26.1	24.5, 54.6	[2]
1-Benzyl-4-piperidone	127-138	62.9	208.9 (C=O)	41.2, 52.8	[3]

## Mass Spectrometry: Molecular Weight and Fragmentation

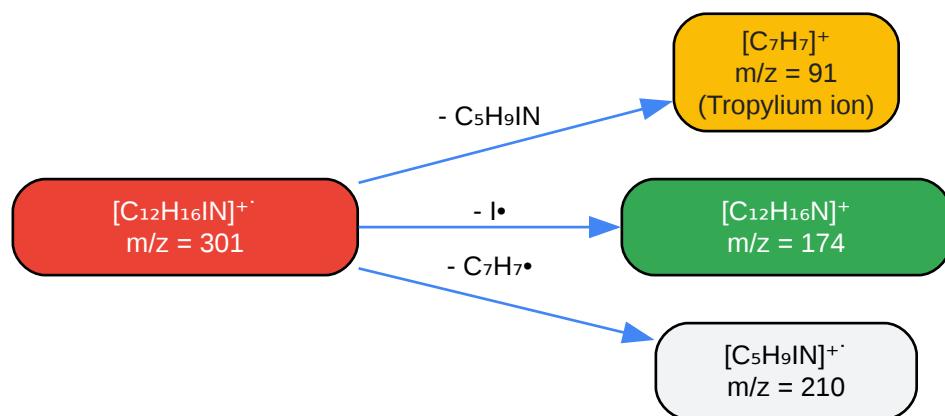
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For **1-Benzyl-4-iodopiperidine**, with a molecular formula of  $\text{C}_{12}\text{H}_{16}\text{IN}$ , the expected molecular weight is 301.17 g/mol .[1]

Expected Fragmentation Pattern:

Under electrospray ionization (ESI), the protonated molecule  $[\text{M}+\text{H}]^+$  at  $m/z$  302.04 is expected. In electron ionization (EI), the molecular ion peak  $[\text{M}]^+$  at  $m/z$  301.04 would be observed.[1] The fragmentation of piperidine derivatives is often characterized by  $\alpha$ -cleavage,

which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[6]

A key fragmentation pathway for **1-Benzyl-4-Iodopiperidine** involves the formation of the tropylidium ion ( $C_7H_7^+$ ) at  $m/z$  91, a very common and stable fragment for benzyl-containing compounds. This can occur through cleavage of the bond between the benzylic carbon and the nitrogen atom. Another significant fragmentation would be the loss of the iodine atom.



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Caption: Proposed key fragmentation pathways for **1-Benzyl-4-Iodopiperidine** in EI-MS.

## Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

### Key IR Absorptions for **1-Benzyl-4-Iodopiperidine**:

- C-H stretching (aromatic):  $\sim 3030\text{-}3100\text{ cm}^{-1}$
- C-H stretching (aliphatic):  $\sim 2800\text{-}3000\text{ cm}^{-1}$
- C=C stretching (aromatic):  $\sim 1450\text{-}1600\text{ cm}^{-1}$
- C-N stretching (aliphatic amine):  $\sim 1020\text{-}1250\text{ cm}^{-1}$  [7][8]

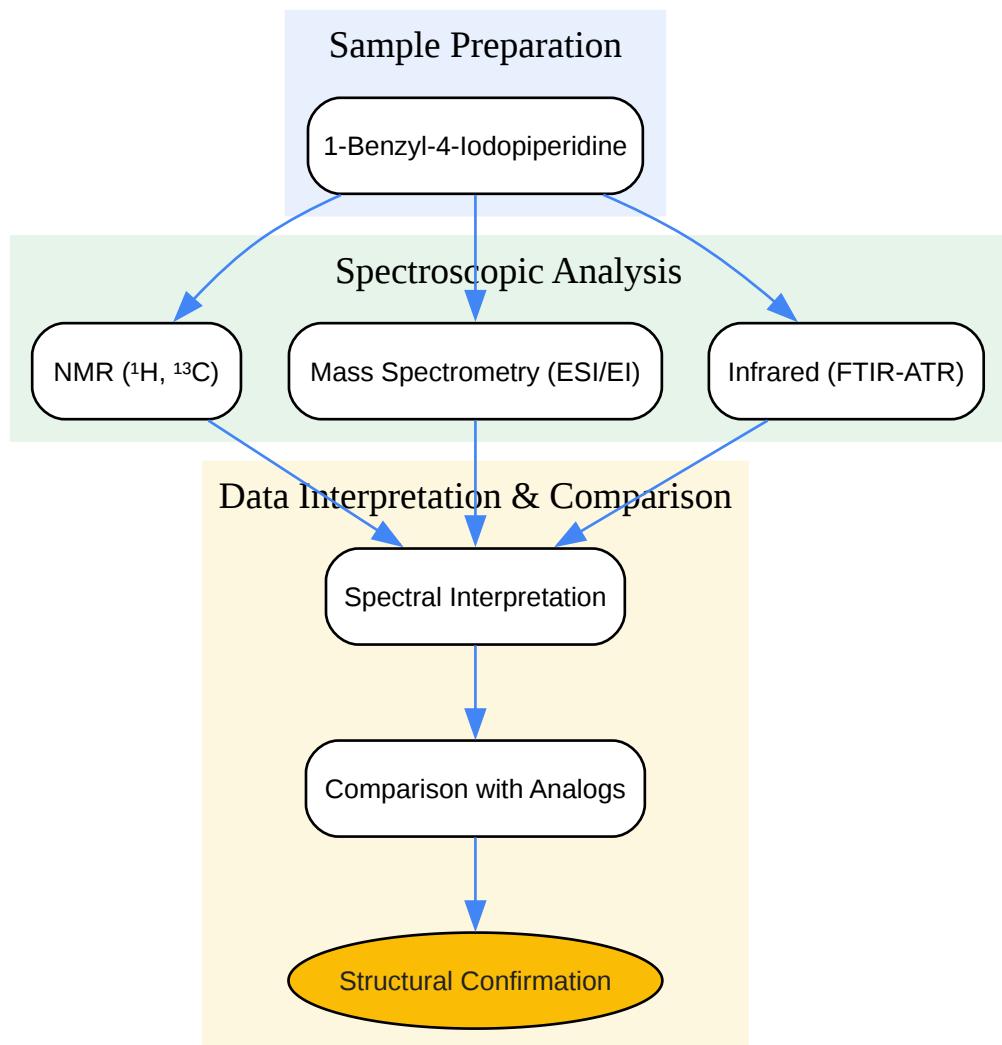
- C-I stretching: A strong absorption is expected in the far-IR region, typically around 550  $\text{cm}^{-1}$ .<sup>[1]</sup>

As a tertiary amine, **1-Benzyl-4-iodopiperidine** will not show the characteristic N-H stretching bands that are present in primary and secondary amines (around 3300-3500  $\text{cm}^{-1}$ ).<sup>[7]</sup>

## Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

## Workflow for Spectral Analysis



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